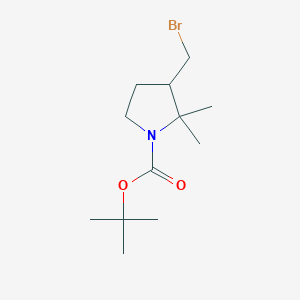

Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the empirical formula C10H18BrNO2 and a molecular weight of 264.16 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that tert-butyl bromoacetate serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .Molecular Structure Analysis

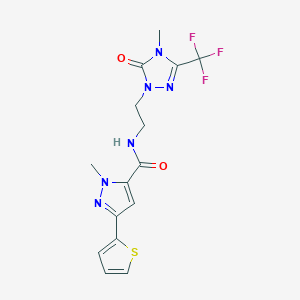

The molecular structure of Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a bromomethyl group and a carboxylate group. The carboxylate group is further connected to a tert-butyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate include a molecular weight of 264.16 and an empirical formula of C10H18BrNO2 . Further properties such as boiling point, density, and refractive index were not found in the search results.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Modification

Organic synthesis often employs tert-butyl carboxylate derivatives as intermediates or protective groups due to their stability and ease of removal. For example, the synthesis of heterocyclic β-amino acids demonstrates the utility of tert-butyl acrylate in forming β-amino-5-pyrimidinepropanoic ester, showcasing the role of similar tert-butyl compounds in peptide and peptidomimetic synthesis (Bovy & Rico, 1993). This suggests that Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate could serve as a valuable intermediate in synthesizing complex organic molecules, potentially aiding in the development of pharmaceuticals or bioactive compounds.

Photocatalysis and Environmental Applications

The degradation of environmental pollutants via photocatalysis is a critical area of research. Studies on the photocatalyzed oxidation of methylated arsenic species in TiO2 suspensions demonstrate the potential for similar tert-butyl derivatives to participate in environmental remediation processes. The study shows that tert-butyl alcohol, acting as a hydroxyl radical scavenger, can influence the rate of photocatalytic degradation (Xu, Cai, & O’Shea, 2007). This suggests that tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate could find applications in developing novel photocatalytic systems for environmental cleanup.

Protective Groups in Synthesis

The protection of hydroxyl groups as tert-butyldimethylsilyl derivatives highlights the significance of tert-butyl groups in synthetic chemistry. These protective groups are stable under various conditions, yet can be removed selectively, facilitating the synthesis of complex molecules (Corey & Venkateswarlu, 1972). Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate could serve a similar purpose, offering a stable yet removable protective group for sensitive functional groups in synthetic routes.

Fluorous Synthesis

Fluorinated analogues of tert-butyl alcohol have been evaluated as protecting groups in fluorous synthesis, indicating the utility of tert-butyl derivatives in facilitating separation processes in organic synthesis (Pardo, Cobas, Guitián, & Castedo, 2001). Given the structural similarity, Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate could potentially be utilized in the development of fluorous phase transfer catalysts or as a fluorous protecting group, enhancing the efficiency of synthetic methodologies.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-7-6-9(8-13)12(14,4)5/h9H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJBRJVTCCMRBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C(=O)OC(C)(C)C)CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2556958.png)

![6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2556966.png)

![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2556978.png)

![1-(2-Furoyl)-4-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2556979.png)